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molecular formula C6H12ClNO2 B1600455 4-chloro-N-methoxy-N-methylButanamide CAS No. 64214-66-0

4-chloro-N-methoxy-N-methylButanamide

Cat. No. B1600455
M. Wt: 165.62 g/mol
InChI Key: OTYOBNBVRQAUCH-UHFFFAOYSA-N
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Patent
US09266908B2

Procedure details

While under argon, a solution of N,O-dimethylhydroxylamine hydrochloride (16.9 g, 0.173 mol) and triethylamine (53 mL, 0.381 mol) in dichloromethane (240 mL) was carefully treated with 4-chlorobutyryl chloride (20 g, 0.19 mol) over 40 minutes. After the addition was complete, the reaction mixture was stirred overnight at room temperature. The solid triethylamine hydrochloride was removed by filtration and the remaining solution was washed successively with aq 2 N HCl (×2), 1M K2CO3 and saturated aqueous sodium chloride. The organic layer was dried over MgSO4, filtered and concentrated to give 4-chloro-N-methoxy-N-methylbutanamide (21.8 g) of crude yellow oil that was used in the next step without further purification. ESI MS found for C6H12ClNO2 m/z [166.0/168.0 (M+1)].
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].C(N(CC)CC)C.[Cl:13][CH2:14][CH2:15][CH2:16][C:17](Cl)=[O:18]>ClCCl>[Cl:13][CH2:14][CH2:15][CH2:16][C:17]([N:3]([O:4][CH3:5])[CH3:2])=[O:18] |f:0.1|

Inputs

Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
16.9 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
53 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 g
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
Quantity
240 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The solid triethylamine hydrochloride was removed by filtration
WASH
Type
WASH
Details
the remaining solution was washed successively with aq 2 N HCl (×2), 1M K2CO3 and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCCCC(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21.8 g
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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